molecular formula C12H12F3N3 B14223746 4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-85-0

4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile

Cat. No.: B14223746
CAS No.: 827322-85-0
M. Wt: 255.24 g/mol
InChI Key: KBCBWAQCIOCFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves the reaction of 4-(Trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a serotonergic releasing agent, which means it can increase the release of serotonin in the brain. This interaction is mediated through the binding of the compound to the serotonin transporter, leading to the release of serotonin into the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile is unique due to the presence of both the trifluoromethyl and carbonitrile groups, which confer distinct chemical and pharmacological properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

827322-85-0

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperazine-1-carbonitrile

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)10-1-3-11(4-2-10)18-7-5-17(9-16)6-8-18/h1-4H,5-8H2

InChI Key

KBCBWAQCIOCFTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C#N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.